molecular formula C14H18N10O2 B11081571 5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile

5-amino-1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B11081571
M. Wt: 358.36 g/mol
InChI Key: MOCPNPSMNGINAX-UHFFFAOYSA-N
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Description

5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a triazine ring, and morpholine groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process starts with the formation of the triazole ring, followed by the introduction of the triazine ring and morpholine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE shares similarities with other triazole and triazine derivatives, such as:
    • 1,2,3-Triazole derivatives
    • 1,3,5-Triazine derivatives
    • Morpholine-substituted compounds

Uniqueness

The uniqueness of 5-AMINO-1-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL CYANIDE lies in its combination of functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N10O2

Molecular Weight

358.36 g/mol

IUPAC Name

5-amino-1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)triazole-4-carbonitrile

InChI

InChI=1S/C14H18N10O2/c15-9-10-11(16)24(21-20-10)14-18-12(22-1-5-25-6-2-22)17-13(19-14)23-3-7-26-8-4-23/h1-8,16H2

InChI Key

MOCPNPSMNGINAX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C(=C(N=N3)C#N)N)N4CCOCC4

Origin of Product

United States

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